molecular formula C21H22N2O4 B355730 2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid CAS No. 940521-48-2

2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid

Cat. No. B355730
CAS RN: 940521-48-2
M. Wt: 366.4g/mol
InChI Key: VDVYIGJNLDMODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid” is a chemical compound with the molecular formula C21H22N2O4 . It has a molecular weight of 366.41 . The compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H22N2O4/c24-19(17-7-3-4-8-18(17)21(26)27)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24)(H,26,27) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 366.41 and a molecular formula of C21H22N2O4 . The InChI code provides further information about its structure . Unfortunately, specific physical properties like melting point, boiling point, or solubility were not found in the available resources.

Scientific Research Applications

Hydration and Structural Analysis

Hydration of Aniline and Benzoic Acid Structural aspects of aniline and benzoic acid hydration were explored to understand the interaction with water molecules. Aniline's hydration shell consists of approximately 26 water molecules, while benzoic acid is hydrated by 28.4 water molecules. Aniline forms about 1.8 H-bonds with the amino group, while benzoic acid forms an average of 2.85 H-bonds through the carboxylic group. Both compounds have water molecules preferentially located above and below the phenyl ring plane, indicating a specific interaction pattern with water molecules in their environments (Fedotova & Kruchinin, 2013).

Synthetic Applications and Chemical Analysis

Metallation of Heterocyclic Compounds The compound facilitates metallation in the presence of a remote carboxylate group, leading to the synthesis of biologically active aza-anthraquinones. This process illustrates the compound's utility in developing heterocyclic quinones, which are significant in pharmaceutical and chemical industries (Rebstock, Mongin, Trécourt, & Quéguiner, 2004).

Supermolecular Compound Synthesis The compound plays a role in synthesizing supermolecular compounds, as demonstrated in the synthesis and crystal structure analysis of 2-benzoic oxyl acetic acid and aniline super-molecular compound. The detailed structural analysis provides insights into molecular interactions and can guide the design of new materials and drugs (Liu Xin-yu, 2008).

Spectroscopic Analysis and Complex Formation

Spectroscopic Analysis of Aromaticity The compound assists in analyzing aromaticity indices through nuclear magnetic resonance spectroscopy. The study of its anilides offers insights into the electronic nature and aromatic character of molecules, crucial in understanding chemical reactivity and designing new molecules for various applications (Lee, Yu, & Ji, 2002).

Coordination Polymer Synthesis Utilizing derivatives of the compound, lanthanide-based coordination polymers have been synthesized, showcasing its role in forming materials with potential applications in photophysical devices. The study of these polymers' structures and photophysical properties offers valuable insights into material science (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Safety and Hazards

The compound is labeled as an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and harm.

properties

IUPAC Name

2-[[4-(azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-19(17-7-3-4-8-18(17)21(26)27)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVYIGJNLDMODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid

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